Decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate
Description
Decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a decyl alkyl chain and a nitro-functionalized 1,3-dioxoisoindole moiety. The decyl chain contributes to lipophilicity, influencing solubility and compatibility with hydrophobic matrices.
Properties
Molecular Formula |
C25H28N2O6 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H28N2O6/c1-2-3-4-5-6-7-8-9-17-33-25(30)18-13-15-19(16-14-18)26-23(28)20-11-10-12-21(27(31)32)22(20)24(26)29/h10-16H,2-9,17H2,1H3 |
InChI Key |
UXFDPIRSAJOTSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate typically involves esterification reactions. One common method is the reaction of 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid with decanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: Decyl 4-(4-amino-1,3-dioxoisoindol-2-yl)benzoate
Substitution: 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid
Oxidation: 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid derivatives
Scientific Research Applications
Decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group allows for the compound’s incorporation into lipid membranes, potentially affecting membrane integrity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Polymer Chemistry
Ethyl 4-(dimethylamino)benzoate (EDMAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) are co-initiators in resin systems. Key comparisons include:
- Key Insight : The nitro group in this compound may reduce dependence on co-initiators like diphenyliodonium hexafluorophosphate (DPI), unlike DMAEMA, which requires DPI for optimal conversion .
Enzyme Inhibitors with Benzoate Cores
Biotinyl-methyl 4-(amidomethyl)benzoate is a competitive inhibitor of human biotinidase (BTD) with 80% inhibition at 1 mM . Comparisons include:
- Key Insight : While both compounds have benzoate backbones, the nitroisoindole group in this compound may favor interactions with enzymes requiring electron-deficient substrates, contrasting with biotinylated analogs that mimic natural substrates .
Nitro-Heterocyclic Compounds
4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine (ANAZF) is a nitro-functionalized heterocycle used in energetic materials .
- Key Insight : The nitro group’s position in heterocycles dictates functionality: isoindole derivatives may favor biochemical interactions, while oxadiazole derivatives prioritize stability in energetic systems .
Biological Activity
Decyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate is a compound that has garnered attention due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C_{18}H_{19}N_{2}O_{5}
Molecular Weight: 341.35 g/mol
IUPAC Name: this compound
The compound features a decyl group attached to a benzoate moiety, which is further substituted with a nitro-containing isoindole derivative. This structural configuration suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens. The nitro group may contribute to its efficacy by generating reactive intermediates that disrupt microbial cell functions.
- Anticancer Properties : Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The isoindole moiety is particularly noted for its ability to interact with DNA and inhibit topoisomerases, essential enzymes in DNA replication.
- Anti-inflammatory Effects : Some studies suggest that derivatives of isoindole compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The proposed mechanisms through which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to form reactive species that may induce oxidative stress in target cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, leading to disruption of replication and transcription processes.
Case Studies
- Antimicrobial Testing : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Line Studies : In vitro experiments using human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential.
- Inflammation Models : In animal models of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, supporting its anti-inflammatory claims.
Data Tables
| Biological Activity | Test Organism/Model | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 50 µg/mL |
| Anticancer | MCF-7 Cell Line | 70% reduction in viability |
| Anti-inflammatory | Rat Paw Edema Model | Significant reduction in edema |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
